![molecular formula C15H13ClN2O2 B4386511 N-{[(2-chlorobenzyl)amino]carbonyl}benzamide](/img/structure/B4386511.png)
N-{[(2-chlorobenzyl)amino]carbonyl}benzamide
描述
N-{[(2-chlorobenzyl)amino]carbonyl}benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CB-30865 belongs to the class of benzamide derivatives, which have been shown to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antipsychotic effects.
作用机制
The mechanism of action of N-{[(2-chlorobenzyl)amino]carbonyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. Specifically, N-{[(2-chlorobenzyl)amino]carbonyl}benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In addition, N-{[(2-chlorobenzyl)amino]carbonyl}benzamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-{[(2-chlorobenzyl)amino]carbonyl}benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-{[(2-chlorobenzyl)amino]carbonyl}benzamide has been found to induce apoptosis and inhibit cell cycle progression in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-{[(2-chlorobenzyl)amino]carbonyl}benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of N-{[(2-chlorobenzyl)amino]carbonyl}benzamide for laboratory experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various cellular processes, including DNA repair and inflammation. However, one limitation of N-{[(2-chlorobenzyl)amino]carbonyl}benzamide is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on N-{[(2-chlorobenzyl)amino]carbonyl}benzamide. One area of interest is the development of N-{[(2-chlorobenzyl)amino]carbonyl}benzamide-based therapies for cancer and inflammatory diseases. In addition, there is potential for N-{[(2-chlorobenzyl)amino]carbonyl}benzamide to be used as a tool for studying the mechanisms of DNA repair and inflammation in various cellular processes. Finally, there is potential for N-{[(2-chlorobenzyl)amino]carbonyl}benzamide to be used in combination with other drugs to enhance their efficacy and reduce toxicity.
科学研究应用
N-{[(2-chlorobenzyl)amino]carbonyl}benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, N-{[(2-chlorobenzyl)amino]carbonyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, N-{[(2-chlorobenzyl)amino]carbonyl}benzamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[(2-chlorophenyl)methylcarbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-8-12(13)10-17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOFETVTTFFSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-{[(4-butylphenyl)amino]sulfonyl}-2-ethoxyphenyl)acetamide](/img/structure/B4386428.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4386436.png)
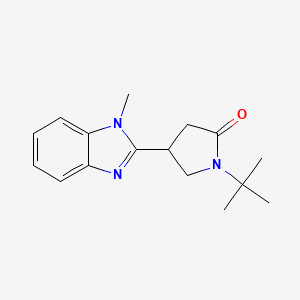
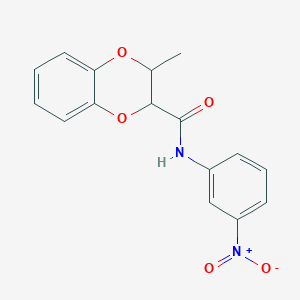
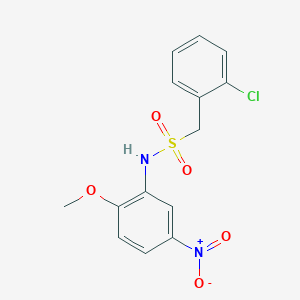
![7-ethyl-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386488.png)
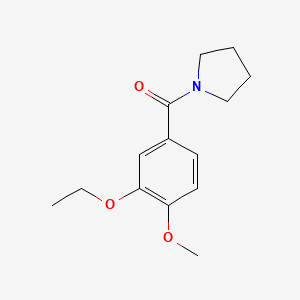
![2-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386518.png)

![[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4386524.png)

![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4386531.png)
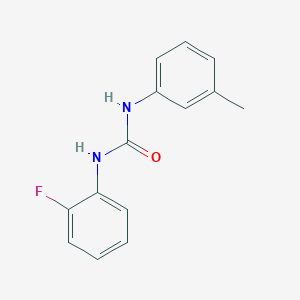
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4386537.png)